molecular formula C11H14ClFN2O B1441461 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride CAS No. 1354962-43-8

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride

Cat. No.: B1441461
CAS No.: 1354962-43-8
M. Wt: 244.69 g/mol
InChI Key: LNDIKFQECVFCMS-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H13FN2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperazin-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the piperazin-2-one .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride
  • 1-[(3-Bromophenyl)methyl]piperazin-2-one hydrochloride
  • 1-[(3-Methylphenyl)methyl]piperazin-2-one hydrochloride

Uniqueness

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15;/h1-3,6,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDIKFQECVFCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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